molecular formula C8H8N4OS B2955065 N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1487005-49-1

N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2955065
CAS No.: 1487005-49-1
M. Wt: 208.24
InChI Key: RDTVIYBGSVYVCF-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that combines the structural features of thiophene and triazole Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

For instance, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a structurally related compound, has been reported to undergo bioreduction by the enzyme Rhodotorula glutinis .

Cellular Effects

The cellular effects of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide are yet to be fully elucidated. Related compounds have been shown to influence various cellular processes. For example, N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide has been reported to interact with the enzyme Carbonic Anhydrase 2 . This interaction could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. Related compounds have been studied in animal models. For instance, a study on OSMI-1, a structurally related compound, showed that it effectively inhibited lipopolysaccharide-induced formation of TRAP-positive osteoclasts in the cavarial surface .

Metabolic Pathways

The metabolic pathways involving this compound are not well documented. Related compounds have been shown to be involved in specific metabolic pathways. For example, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide undergoes bioreduction, a metabolic process involving the enzyme Rhodotorula glutinis .

Subcellular Localization

The subcellular localization of this compound is not well documented. Related compounds have been shown to influence subcellular localization. For example, the TRPM8 antagonist N-(3-aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride salt (AMTB) has been shown to attenuate the bladder micturition reflex and nociceptive reflex responses in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c13-8(7-5-10-12-11-7)9-4-6-2-1-3-14-6/h1-3,5H,4H2,(H,9,13)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTVIYBGSVYVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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